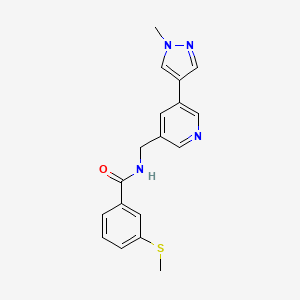

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-22-12-16(11-21-22)15-6-13(8-19-10-15)9-20-18(23)14-4-3-5-17(7-14)24-2/h3-8,10-12H,9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDOVVSMSHNYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound features:

- Molecular Formula : C18H19N3OS

- Molecular Weight : 325.43 g/mol

- Key Functional Groups :

- Pyrazole moiety

- Pyridine ring

- Benzamide structure

- Methylthio group

The unique combination of these functional groups suggests diverse biological interactions, making it a candidate for various therapeutic applications.

The mechanism of action for this compound may involve its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound could act as an inhibitor or modulator of certain biochemical pathways crucial for cellular functions, particularly in cancer and inflammatory processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The compound's potential anti-inflammatory activity has also been investigated. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The exact mechanisms remain to be fully elucidated, but they likely involve the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Study on Cytotoxicity : A study investigated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited potent activity against MCF7 and A549 cell lines with IC50 values ranging from 0.07 µM to 36.12 µM .

- Mechanistic Insights : Research has shown that pyrazole-based compounds can inhibit specific kinases involved in cancer progression, suggesting a targeted therapeutic approach . The binding affinity of these compounds to DNA and their ability to interfere with kinase activity are critical areas of ongoing research.

Comparison with Similar Compounds

Key Structural Features:

- Pyridine-Pyrazole Hybrid Core : The 5-pyridinyl substitution with a 1-methyl-1H-pyrazol-4-yl group distinguishes it from analogs like N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide (CAS 2034609-05-5), where the pyrazole is attached at the pyridine’s 6-position .

- Methylthio-Benzamide Moiety : The 3-(methylthio) group on the benzamide enhances lipophilicity compared to polar substituents (e.g., sulfonamides in or nitro groups in ).

Comparative Table: Structural and Physicochemical Properties

Kinase Inhibition Potential:

- The pyridine-pyrazole scaffold is structurally analogous to DDR1/2 inhibitors like imatinib and nilotinib ( ), though the target compound lacks the pyrimidine and piperazine groups critical for BCR-ABL targeting. Its simpler structure may confer selectivity for specific kinase domains.

- Compared to ponatinib analogs with imidazo[1,2-a]pyridine groups ( ), the target compound’s smaller size (~338 vs. ~550 g/mol) could improve bioavailability but reduce binding affinity for bulkier kinase pockets.

Metabolic and Physicochemical Properties:

- Solubility : The absence of ionizable groups (e.g., piperazine in imatinib) may reduce aqueous solubility, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, and how is structural confirmation achieved?

- Methodological Answer :

- Synthetic Routes : A universal method for analogous compounds involves coupling reactions in polar aprotic solvents (e.g., DMF) with base catalysts like K₂CO₃. For example, alkylation of pyrazole-thiol intermediates with chloromethyl derivatives under reflux conditions ().

- Structural Confirmation : Use a combination of ¹H NMR (to verify methylthio and pyrazole protons), IR spectroscopy (to confirm amide C=O stretches), and LC-MS (for molecular ion validation). Elemental analysis ensures purity ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Assign peaks for methylthio (~δ 2.5 ppm), pyridyl protons (~δ 8.0–9.0 ppm), and pyrazole methyl groups (~δ 3.8 ppm) ().

- IR Spectroscopy : Identify amide I (1650–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands.

- LC-MS : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ ions ().

Q. How can computational tools predict the biological activity of this compound?

- Methodological Answer :

- Use the PASS program to predict antimicrobial or enzyme-inhibitory activity based on structural motifs. Follow up with molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., tyrosinase or kinase enzymes) ().

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in synthesizing analogues?

- Methodological Answer :

- Parameter Variation : Test solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and temperatures (room temp. vs. reflux). For example, substituting aldehydes in hydrazide reactions can yield 29–74% depending on electronic effects ().

- Troubleshooting Low Yields : Add stabilizing agents (e.g., SnCl₂ in nitro-group reductions) or use inert atmospheres to prevent oxidation ().

Table 1 : Yield variation with substituents ()

| Compound | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 17 | 4-Cl | 29 | 200 |

| 18 | 2-F | 74 | 220–222 |

| 19 | 4-F | 43 | 200–202 |

| 20 | H | 35 | 203–205 |

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine elemental analysis (C/H/N/S ratios) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton assignments. For example, NOESY can distinguish between regioisomers of pyrazole derivatives ().

- X-ray Crystallography : Use single-crystal diffraction to confirm bond lengths and angles, especially for stereochemical ambiguities ( ).

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced bioactivity?

- Methodological Answer :

- Key Modifications :

- Introduce electron-withdrawing groups (e.g., -F, -Cl) on benzamide to enhance binding to hydrophobic enzyme pockets ().

- Replace methylthio with sulfone (-SO₂-) to improve metabolic stability ().

- Validation : Screen analogues in enzyme inhibition assays (e.g., tyrosinase for anticancer potential) and compare IC₅₀ values ().

Q. What in vitro assays are suitable for validating predicted biological activities?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram+/Gram– bacteria ().

- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) and compare viability reduction ().

- Enzyme Inhibition : Measure IC₅₀ via spectrophotometric methods (e.g., tyrosinase inhibition using L-DOPA substrate) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.